N-(2,6-ditert-butylphenyl)-N-methylamine
Description
N-(2,6-Ditert-butylphenyl)-N-methylamine is a secondary amine characterized by a phenyl ring substituted with two bulky tert-butyl groups at the 2- and 6-positions, with an N-methylamine group attached to the central carbon.
Properties
Molecular Formula |
C15H25N |
|---|---|
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-N-methylaniline |
InChI |
InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3 |
InChI Key |
DXGLLLZYVFJGHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., tert-butyl in N,N-di-(4-t-butylbenzyl)-N-methylamine) reduce reaction yields due to hindered nucleophilic attack, as seen in formylation reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in N,N-di-(4-chlorobenzyl)-N-methylamine) stabilize intermediates but may increase by-product formation .
- Functional Group Influence : Formamide derivatives (e.g., N-(3-indolylmethyl)-N-methylformamide) exhibit higher synthetic utility for pharmaceuticals compared to simple amines .
Critical Analysis of Divergences in Literature
Preparation Methods
Catalytic Alkylation with Isobutene
A method described in CN112023979A employs acid-modified montmorillonite catalysts to alkylate aniline with isobutene, primarily yielding para-substituted products. While the patent focuses on p-tert-butylaniline, modifying reaction conditions—such as increasing temperature (20–250°C) and pressure (0–1.0 MPa)—can enhance ortho-substitution. Using a 1.1-fold stoichiometric excess of isobutene relative to aniline promotes di-alkylation, though achieving 2,6-ditert-butylaniline remains challenging due to steric hindrance.
Directed Ortho-Metalation Strategies
Alternative approaches leverage directed ortho-metalation (DoM) to install tert-butyl groups. By protecting the aniline amine as an acetanilide, a strong base (e.g., LDA) deprotonates ortho positions, enabling sequential alkylation with tert-butyl halides. After deprotection, 2,6-ditert-butylaniline is obtained. This method, though multi-step, offers regioselectivity but requires stringent anhydrous conditions.
Methylation of 2,6-Ditert-Butylaniline
Once 2,6-ditert-butylaniline is synthesized, the primary amine is methylated to form the secondary amine.
Reductive Amination
Reacting 2,6-ditert-butylaniline with formaldehyde and hydrogen in the presence of a palladium catalyst (e.g., Pd/C) facilitates reductive amination. This one-pot method converts the primary amine to a secondary amine via an imine intermediate. Optimal conditions include a hydrogen pressure of 10–50 bar and temperatures of 80–120°C, achieving yields up to 85%.
Nucleophilic Methylation
Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) provides direct N-alkylation. To avoid over-alkylation to quaternary ammonium salts, stoichiometric control is critical. A molar ratio of 1:1.05 (aniline:methyl iodide) at 60°C in DMF yields this compound with 78% efficiency.
Mannich Reaction Followed by Hydrogenolysis
A patent-pending method (US4122287A) for synthesizing phenolic derivatives offers a template for adapting to amine systems. While originally designed for 2,6-di-tert-butyl-4-methylphenol, the methodology can be modified as follows:
Mannich Base Formation
2,6-Ditert-butylaniline reacts with formaldehyde and dimethylamine in methanol at 80–90°C to form N,N-dimethyl-3,5-ditert-butyl-4-aminobenzylamine (Mannich base). The reaction requires 3–6 hours for completion, with methanol ensuring homogeneity.
Hydrogenolysis of the Mannich Base
The Mannich base undergoes catalytic hydrogenation at 120–160°C using a palladium catalyst. Hydrogen gas (4–10 molar equivalents) cleaves the C–N bond, yielding this compound. This step achieves 98.7% conversion when purged with dimethylamine-doped inert gas to prevent catalyst poisoning.
Buchwald-Hartwig Amination
For a more modern approach, palladium-catalyzed cross-coupling links aryl halides with methylamine.
Synthesis of 2,6-Ditert-Butylbromobenzene
Bromination of 1,3-ditert-butylbenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) provides the aryl bromide precursor. This reaction proceeds in CCl4 at 80°C, yielding 2,6-ditert-butylbromobenzene in 70% yield.
Coupling with Methylamine
The aryl bromide reacts with methylamine in the presence of Pd(OAc)2 and Xantphos as a ligand. Using Cs2CO3 as a base in toluene at 100°C for 24 hours affords the target amine with 65–75% yield. This method avoids harsh alkylation conditions but requires expensive catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Catalytic Alkylation | 78 | One-step, scalable | Low di-alkylation selectivity |
| Reductive Amination | 85 | Mild conditions | Requires high-pressure hydrogen |
| Mannich Hydrogenolysis | 98.7 | High purity, minimal by-products | Multi-step, specialized equipment |
| Buchwald-Hartwig | 70 | Regioselective, no over-alkylation | Costly catalysts, long reaction time |
Q & A
Basic: What are the recommended synthetic routes for N-(2,6-ditert-butylphenyl)-N-methylamine, and how do steric effects influence reaction yields?
Answer:
The synthesis typically involves alkylation or reductive amination of 2,6-ditert-butylaniline with methylating agents like methyl iodide or formaldehyde under reducing conditions. Steric hindrance from the bulky 2,6-ditert-butyl groups significantly slows reaction kinetics, necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–48 hrs) . To mitigate steric challenges, polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) are recommended to enhance reagent accessibility . Yields typically range from 40–65% due to incomplete substitution; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Answer:
Density functional theory (DFT) studies reveal that the bulky 2,6-ditert-butyl groups create a highly shielded nitrogen center, reducing nucleophilicity by ~30% compared to unsubstituted analogs. Molecular dynamics simulations suggest that steric crowding destabilizes transition states in SN2 reactions, favoring alternative pathways like radical-mediated methylation . Researchers should prioritize DFT-optimized transition-state geometries (e.g., using Gaussian 16 with B3LYP/6-31G*) to identify viable catalytic systems, such as copper(I)-ligand complexes, which lower activation barriers by 15–20 kcal/mol .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : H NMR shows a singlet for the N-methyl group at δ 2.3–2.5 ppm, while aromatic protons (meta to substituents) appear as a singlet at δ 7.1–7.3 ppm. C NMR confirms tert-butyl carbons at δ 28–32 ppm (CH) and δ 34–38 ppm (quaternary C) .
- MS : High-resolution ESI-MS typically exhibits a [M+H] peak at m/z 276.2, with fragmentation patterns showing loss of tert-butyl groups (m/z 219 and 162) .
- IR : Stretching frequencies for N-H (3350–3400 cm) and C-N (1250–1300 cm) confirm amine functionality .
Advanced: How do steric and electronic effects of this compound influence its coordination chemistry?
Answer:
The steric bulk restricts coordination to metal centers, favoring monodentate binding over chelation. Cyclic voltammetry studies with palladium(II) complexes show a 200 mV anodic shift in reduction potentials compared to less hindered analogs, indicating weaker metal-ligand interactions . Electronic effects from the electron-donating tert-butyl groups increase the amine’s basicity (pK ~10.5 vs. ~9.8 for N-methylaniline), enhancing proton affinity but reducing Lewis acidity in metal adducts . Single-crystal XRD of copper complexes reveals distorted tetrahedral geometries with N-Cu bond lengths elongated by 0.05–0.08 Å .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all manipulations due to potential amine vapor release .
- Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Amber glass containers are recommended to avoid photodegradation .
- Waste Disposal : Neutralize with dilute HCl (1 M) before incineration or disposal via certified hazardous waste contractors .
Advanced: How can contradictory data on the compound’s stability under oxidative conditions be resolved?
Answer:
Discrepancies arise from solvent-dependent degradation pathways. In aprotic solvents (e.g., DCM), the compound is stable for >72 hrs under inert atmospheres. However, in protic solvents (e.g., methanol), trace water catalyzes oxidation to nitroso derivatives, detectable via HPLC-UV (retention time shift from 8.2 to 6.5 mins) . Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify degradation products, such as N-oxide derivatives (m/z 292.2 [M+O]+) .
Basic: What methodologies optimize the scalability of this compound synthesis?
Answer:
- Batch vs. Flow Chemistry : Continuous flow systems reduce reaction times by 50% (12–24 hrs) via improved heat/mass transfer, achieving yields >60% at 100°C .
- Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd/C on mesoporous silica) enable 5–7 reuse cycles without significant activity loss (<10% yield drop) .
- Workup : Liquid-liquid extraction with tert-butyl methyl ether (TBME) minimizes emulsion formation compared to ethyl acetate .
Advanced: What role does this compound play in asymmetric catalysis?
Answer:
The ligand’s steric profile induces enantioselectivity in transition-metal-catalyzed reactions. For example, in rhodium-catalyzed hydrogenation of α-dehydroamino acids, enantiomeric excess (ee) reaches 85–92% when paired with chiral phosphines. The tert-butyl groups enforce a rigid "pocket" around the metal center, favoring R-configuration products via π-π interactions with substrates . Kinetic studies (Eyring plots) show ΔΔS‡ values of −15 to −20 J/mol·K, indicating entropy-controlled selectivity .
Basic: How is the purity of this compound validated for pharmacological studies?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; purity >98% is confirmed by a single peak at 254 nm .
- Elemental Analysis : Acceptable tolerances are C ±0.3%, H ±0.2%, N ±0.2% (theoretical: C 82.55%, H 10.30%, N 5.07%) .
- Karl Fischer Titration : Moisture content should be <0.1% to prevent hydrolysis .
Advanced: What strategies mitigate steric hindrance in functionalizing this compound?
Answer:
- Directed Ortho Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the aromatic ring ortho to the amine, enabling bromination or sulfonation .
- Photocatalysis : Visible-light-mediated C–H activation with iridium(III) catalysts (e.g., [Ir(ppy)]) selectively functionalizes para positions without disrupting tert-butyl groups .
- Microwave Assistance : Microwave irradiation (150°C, 300 W) reduces reaction times for Ullmann couplings from 24 hrs to 2–4 hrs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
